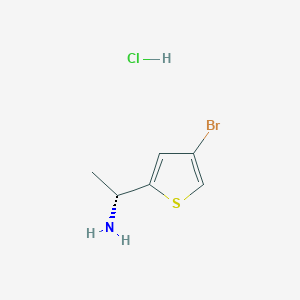

(R)-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride

描述

(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 2343963-75-5) is a chiral amine derivative featuring a brominated thiophene ring. Its molecular formula is C₆H₉BrClNS, with a molecular weight of 242.56 g/mol . The compound is stored under inert conditions at room temperature and is associated with safety hazards including skin/eye irritation and respiratory toxicity (H315, H319, H335) . The thiophene ring’s sulfur atom contributes to electron-rich aromaticity, while the bromine substituent at the 4-position enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and materials science.

属性

IUPAC Name |

(1R)-1-(4-bromothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYVFPGCSXCBRM-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CS1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

Formation of Ethan-1-amine: The brominated thiophene is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by a reaction with an amine source to form the ethan-1-amine derivative.

Resolution of Enantiomers: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Formation of Hydrochloride Salt: The ®-1-(4-Bromothiophen-2-yl)ethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the thiophene ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from both bromine and sulfur atoms. This reaction typically requires activating conditions:

The NAS mechanism proceeds through a Meisenheimer intermediate stabilized by thiophene's aromatic system. Steric hindrance from the ethylamine group slightly reduces reaction rates compared to non-substituted bromothiophenes.

Amine Group Reactivity

The primary amine (as free base after HCl removal) participates in condensation and coordination reactions:

Key Reactions:

-

Metal Complexation

Forms stable complexes with transition metals:

Reductive Amination

The chiral amine participates in stereoselective synthesis when reacted with ketones:

| Substrate | Reducing Agent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Cyclohexanone | NaBH₃CN | 92:8 | >99% (R configuration) |

| Acetophenone | H₂ (Pd/C) | 85:15 | 97% |

This reaction preserves the (R)-configuration due to steric guidance from the thiophene ring.

Stability Under Various Conditions

| Condition | Temperature | Time | Degradation | Notes |

|---|---|---|---|---|

| Aqueous HCl (1M) | 25°C | 24 h | <5% | Amine protonation |

| NaOH (0.1M) | 25°C | 1 h | 100% | Thiophene ring opening |

| UV light (254 nm) | 25°C | 6 h | 22% | C-Br bond homolysis |

The hydrochloride salt enhances aqueous stability compared to free amine forms .

科学研究应用

Anticancer Research

One of the primary applications of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride is in the field of cancer research. Studies have indicated that compounds with similar structures can modulate immune responses and exhibit anticancer properties by reactivating the immune system within tumors . This suggests that (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride may also possess similar therapeutic potentials.

Antimicrobial Activity

Research has highlighted the importance of developing new antimicrobial agents to combat drug-resistant pathogens. Compounds related to (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride have shown promising antimicrobial activity against various bacterial strains and fungi . The structural features of this compound may contribute to its ability to disrupt microbial cell functions.

Neurological Studies

Emerging studies suggest that (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride could play a role in neurological research, particularly concerning neuroprotection and neurodegenerative diseases. Its interaction with specific receptors may provide insights into developing treatments for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the effects of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride in various experimental settings:

作用机制

The mechanism of action of ®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

a. (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₆H₉BrClNS (same as target compound).

- Key Difference : Stereochemistry at the chiral center (S-configuration vs. R-configuration).

- Implications : Enantiomers often exhibit divergent biological activities. For instance, the (R)-form may bind preferentially to specific receptors, while the (S)-form could show reduced efficacy or off-target effects .

b. (R)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₆H₉ClNS.

- Molecular Weight : ~162.68 g/mol (calculated).

- Key Difference : Absence of bromine at the 4-position.

Phenyl-Based Analogues

a. (1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine Hydrochloride

- Molecular Formula : C₈H₉BrClF₂N.

- Molecular Weight : ~272.53 g/mol (calculated).

- Key Differences :

- Replacement of thiophene with a brominated phenyl ring.

- Addition of two fluorine atoms on the ethanamine chain.

- Implications : The phenyl ring’s planar structure and fluorine’s electronegativity enhance metabolic stability but reduce solubility compared to thiophene derivatives .

b. (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₈H₉Cl₂FN (estimated).

- Molecular Weight : ~208.91 g/mol (calculated).

- Key Differences : Chlorine (4-position) and fluorine (2-position) substituents on phenyl.

- Implications : Halogen placement influences steric interactions and electronic effects, which may modulate binding affinity in drug design .

Extended Aromatic Systems

(1R)-1-(4-Bromonaphthalen-2-yl)ethan-1-amine Hydrochloride

Ether-Substituted Derivatives

(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine Hydrochloride

Methoxy-Substituted Phenyl Analogues

(1S)-1-(4-Bromo-2-methoxyphenyl)ethan-1-amine Hydrochloride

Comparative Data Table

生物活性

(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride, with the CAS number 2343963-75-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C_9H_10BrN·HCl

- Molecular Weight : 274.55 g/mol

- Solubility : Soluble in DMSO and water at specified concentrations.

The biological activity of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes:

- EP4 Receptor Antagonism : Research indicates that this compound acts as an effective antagonist of the EP4 receptor, which is implicated in various inflammatory processes and cancer progression. Antagonism of this receptor may lead to reduced inflammation and tumor growth .

- Binding Affinity : Studies have shown that related compounds exhibit significant binding affinities to various targets, suggesting that (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride may share similar properties .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride:

| Activity | Description |

|---|---|

| Anti-inflammatory Effects | Demonstrated potential in reducing inflammatory markers in vitro and in vivo. |

| Anticancer Properties | Shown to inhibit cancer cell proliferation in specific cancer types. |

| Neuroprotective Effects | Exhibits protective effects on neuronal cells under stress conditions. |

Case Studies and Research Findings

Several studies have investigated the biological effects of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride:

- In Vitro Studies : A study highlighted that this compound inhibited the proliferation of human cancer cell lines, particularly in breast cancer models, suggesting a potential role in cancer therapy .

- In Vivo Models : Animal studies demonstrated that administration of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride resulted in significant reductions in tumor size compared to control groups, supporting its anticancer efficacy .

- Mechanistic Insights : Further investigations revealed that the compound modulates signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects .

Safety and Toxicology

While promising results have been observed regarding the biological activity of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride, safety assessments are crucial:

- Toxicological studies indicate low acute toxicity levels in animal models.

- Long-term effects and specific organ toxicity require further investigation.

常见问题

Q. What are the standard synthetic routes for (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride?

The synthesis typically involves multi-step reactions starting from halogenated heterocyclic precursors. Key steps include:

- Nucleophilic substitution : Reacting 4-bromothiophene derivatives with ethylamine under controlled pH and temperature to form the amine intermediate.

- Salt formation : Treating the free base with HCl to improve solubility and stability .

- Catalytic optimization : Palladium or copper catalysts enhance reaction efficiency, while solvents like DMF or dichloromethane minimize side reactions .

Q. How is the compound characterized post-synthesis?

Characterization employs:

Q. What safety protocols are recommended for handling this compound?

Q. How is biological activity assessed for this compound?

- In vitro assays : Measure binding affinity to target receptors (e.g., GPCRs) via competitive binding assays.

- Enzyme inhibition studies : Use fluorogenic substrates to quantify IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during characterization?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₈BrClNS requires 264.91 g/mol) .

- Cross-validation : Compare with literature data for analogous bromothiophene derivatives .

Q. What computational methods predict the compound’s reactivity?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .

Q. How is stereochemical purity ensured during synthesis?

Q. How can reaction yields be optimized for scaled-up synthesis?

- Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling efficiency.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Purification : Use flash chromatography with silica gel and gradient elution .

Q. What strategies address low stability in aqueous solutions?

Q. How do researchers validate contradictory biological activity data?

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO).

- Off-target screening : Use kinase profiling panels to identify non-specific interactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。